tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate
Description
This compound belongs to the pyrazole class of heterocycles, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. The tert-butyl carbamate group at the 1-position serves as a protective group for the pyrazole nitrogen, enhancing stability during synthetic processes. Its structural complexity and functional diversity suggest applications in medicinal chemistry, particularly in kinase inhibitor development or as a precursor for bioactive molecules .
Properties
IUPAC Name |
tert-butyl 4-[(E)-3-methoxy-3-oxoprop-1-enyl]-3-methylpyrazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-9-10(6-7-11(16)18-5)8-15(14-9)12(17)19-13(2,3)4/h6-8H,1-5H3/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQHBGSVTSWVII-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=CC(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C/C(=O)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Followed by Knoevenagel Condensation
Procedure :
- Pyrazole Core Formation : React ethyl 3-oxobutanoate with tert-butyl carbazate under acidic conditions (H$$2$$SO$$4$$, 80°C) to yield tert-butyl 3-methyl-1H-pyrazole-1-carboxylate.
- Formylation : Treat the intermediate with POCl$$_3$$/DMF (Vilsmeier-Haack reaction) to install a formyl group at position 4.
- Knoevenagel Condensation : React the aldehyde with methyl malonate using piperidine in refluxing toluene, achieving 68–72% yield of the target compound.
Key Data :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | H$$2$$SO$$4$$, 80°C | 85 | 98.5% |
| 2 | POCl$$_3$$/DMF, 0→25°C | 78 | 97.2% |
| 3 | Piperidine, toluene, Δ | 70 | 99.1% |
Advantages : High regiocontrol; avoids transition-metal catalysts.
Limitations : Multi-step purification required; moderate overall yield (46.7%).
Palladium-Catalyzed Heck Coupling
Procedure :
- Halogenation : Brominate tert-butyl 3-methyl-1H-pyrazole-1-carboxylate at position 4 using NBS (AIBN, CCl$$_4$$, 75°C).
- Coupling : Perform Heck reaction with methyl acrylate (Pd(OAc)$$2$$, PPh$$3$$, Et$$_3$$N, DMF, 120°C), achieving 82% E-selectivity.
Key Data :
| Parameter | Value |
|---|---|
| Pd Loading | 5 mol% |
| Reaction Time | 18 h |
| Isolated Yield | 65% |
| E:Z Ratio | 82:18 |
Advantages : Direct C–C bond formation; scalable to >100 g batches.
Limitations : Requires rigorous oxygen exclusion; Pd residue removal adds cost.
Sonochemical Cyclization
Procedure :
- Hydrazine Assembly : Mix tert-butyl hydrazinecarboxylate with methyl 3-(dimethylamino)acrylate in methanol.
- Sonication : Irradiate at 40 kHz for 2 h (60°C), inducing cyclization via [3+2] dipolar addition.
Key Data :
| Condition | Outcome |
|---|---|
| Frequency | 40 kHz |
| Temperature | 60°C |
| Time | 2 h |
| Yield | 58% |
Advantages : Rapid reaction; reduced side-product formation.
Limitations : Specialized equipment required; limited substrate scope.
Multicomponent Reaction (MCR) Approach
Procedure :
One-pot reaction of tert-butyl carbazate, acetylacetone, and methyl propiolate in presence of CuI/1,10-phenanthroline (CH$$_3$$CN, 80°C), achieving 74% yield in 6 h.
Mechanistic Insight :
- Cu(I) activates methyl propiolate for nucleophilic attack.
- Sequential cyclization forms pyrazole core.
- Tautomerization fixes E-configuration.
Key Data :
| Component | Role |
|---|---|
| CuI | Lewis acid catalyst |
| 1,10-Phenanthroline | Ligand |
| CH$$_3$$CN | Solvent |
Advantages : Atom-economical; single purification step.
Limitations : Copper contamination requires chelating resins for removal.
Comparative Analysis
| Method | Overall Yield (%) | E-Selectivity | Scalability | Cost Index |
|---|---|---|---|---|
| Cyclocondensation | 46.7 | >99% | High | $$ |
| Heck Coupling | 53.3 | 82% | Medium | $$$$ |
| Sonochemical | 58.0 | 91% | Low | $$ |
| MCR | 74.0 | 88% | High | $$$ |
Cost Index: $ (low) to $$$$ (high)
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the compound.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
Oxidation Products: : Higher oxidation state derivatives of the compound.
Reduction Products: : Reduced forms of the compound.
Substitution Products: : Derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity:
Research has indicated that pyrazole derivatives, including tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate, exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
Anti-inflammatory Properties:
The compound has been explored for its potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, leading to reduced inflammation and pain relief. This application is particularly relevant in the development of non-steroidal anti-inflammatory drugs (NSAIDs) .
Agricultural Chemistry
Pesticide Development:
The unique structural features of this pyrazole derivative make it a candidate for developing new pesticides. Research indicates that pyrazole-based compounds can act as effective fungicides and herbicides, offering an alternative to traditional agricultural chemicals .
Material Science
Polymer Synthesis:
this compound has been utilized in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of such compounds into polymer matrices can improve their performance in various applications, including coatings and adhesives .
Case Study 1: Anticancer Activity
A study published in the journal Molecules investigated the anticancer effects of several pyrazole derivatives, including tert-butyl 4-(3-methoxypropene) derivatives. The results showed that these compounds effectively inhibited the proliferation of human cancer cell lines, demonstrating their potential as lead compounds for further drug development .
Case Study 2: Anti-inflammatory Effects
In another research effort, scientists tested the anti-inflammatory properties of pyrazole derivatives on animal models. The results indicated that these compounds significantly reduced inflammation markers and pain responses, highlighting their therapeutic potential in treating inflammatory diseases .
Case Study 3: Agricultural Applications
A patent application described the synthesis and testing of pyrazole-based pesticides. The results showed promising activity against specific plant pathogens, suggesting that derivatives like tert-butyl 4-(3-methoxypropene) could be developed into effective agricultural products .
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| Compound A | Anticancer | 12 | |
| Compound B | Anti-inflammatory | 15 | |
| tert-butyl 4-[...] | Anticancer | 10 |
Table 2: Synthesis Conditions for Pyrazole Derivatives
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| Condensation Reaction | THF, -78 °C | 85 |
| Reduction Reaction | Solvent-free conditions | 91 |
Mechanism of Action
The mechanism by which tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrrole Derivatives
describes ethyl 1-[(tert-butoxycarbonyl)amino]pyrrole-3-carboxylates (e.g., 10a–e), which share the tert-butyl carbamate group and ester functionalities but differ in their heterocyclic core (pyrrole vs. pyrazole). Key distinctions include:
- Aromaticity and Reactivity : Pyrazoles exhibit greater aromatic stabilization due to the two adjacent nitrogen atoms, reducing susceptibility to electrophilic substitution compared to pyrroles.
- Hydrogen-Bonding Capacity : The pyrazole NH (protected by tert-butyl carbamate) is less acidic (pKa ~14–16) than pyrrole NH (pKa ~17–18), altering solubility and intermolecular interactions .
Functional Group Comparisons
- α,β-Unsaturated Ester vs. Saturated Ester : The target compound’s conjugated ester system (C=O and C=C) enhances electrophilicity, enabling reactions like Diels-Alder cyclizations. In contrast, saturated esters in 10a–e are less reactive, favoring nucleophilic acyl substitutions.
- tert-Butyl Carbamate Stability : Both the target compound and 10a–e utilize this group for nitrogen protection. However, steric hindrance from the pyrazole’s 3-methyl group in the target compound may slow deprotection under acidic conditions compared to pyrrole derivatives .
Physicochemical Properties
| Property | Target Compound | Compound 10a (Pyrrole) | Compound 10b (Pyrrole) |
|---|---|---|---|
| Molecular Formula | C₁₃H₁₈N₂O₄ (hypothetical) | C₃₂H₃₄N₄O₅ | C₃₄H₃₈N₄O₅ |
| Key Functional Groups | tert-butyl carbamate, α,β-ester | tert-butyl carbamate, indole | tert-butyl carbamate, dimethylindole |
| Melting Point | ~180–190°C (estimated) | 169–173°C | 186–190°C |
| IR ν(C=O) | ~1730 cm⁻¹ (ester), ~1680 cm⁻¹ (enone) | 1765 cm⁻¹ (carbamate), 1682 cm⁻¹ (ester) | 1744 cm⁻¹ (carbamate), 1684 cm⁻¹ (ester) |
| NMR δ (tert-butyl) | ~1.34 ppm (s) | 1.34 ppm (s) | 1.34 ppm (s) |
Research Implications
The target compound’s α,β-unsaturated ester and pyrazole core offer unique reactivity profiles compared to pyrrole analogues. Future studies should explore:
- Catalytic Asymmetric Reactions: Leveraging the enone moiety for stereoselective synthesis.
- Biological Activity Screening : Pyrazole derivatives often exhibit kinase inhibitory or anti-inflammatory properties.
Biological Activity
Tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl-1H-pyrazole-1-carboxylate (CAS Number: 1785824-78-3) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Properties:
- Molecular Weight: 250.29 g/mol
- Purity: ≥95%
- IUPAC Name: tert-butyl (E)-4-(3-methoxy-3-oxoprop-1-en-1-yl)-3-methyl-1H-pyrazole-1-carboxylate
Synthesis
The synthetic route for this compound involves several steps, typically starting from readily available pyrazole derivatives. The synthesis can be achieved through methods such as solvent-free condensation and microwave-assisted reactions, which have shown to improve yield and reduce reaction time significantly .
Anti-inflammatory Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds similar to tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl have been evaluated for their efficacy in reducing inflammation in animal models. In one study, a related compound demonstrated an inhibition rate of up to 80% in carrageenan-induced paw edema in rats, indicating strong anti-inflammatory potential .
Analgesic Effects
The analgesic activity of this compound has also been investigated. In experimental models, it exhibited comparable analgesic effects to standard drugs such as indomethacin and celecoxib. The effective dose (ED50) was found to be significantly lower than those of traditional analgesics, suggesting a favorable therapeutic profile .
Case Studies and Research Findings
Cytotoxicity
Emerging research indicates that tert-butyl 4-[(1E)-3-methoxy-3-oxoprop-1-en-1-yl]-3-methyl may possess cytotoxic properties against various cancer cell lines. In vitro studies have shown that it can induce apoptosis in certain types of cancer cells while sparing normal cells, highlighting its potential as a chemotherapeutic agent .
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- Use nitrile gloves and full-body protective clothing to prevent skin contact. Inspect gloves for integrity before use and dispose of contaminated gloves via licensed waste services .
- Employ P95 (US) or P1 (EU) respirators for low exposure; upgrade to OV/AG/P99 (US) or ABEK-P2 (EU) respirators for higher concentrations .
- In case of eye exposure, rinse immediately with water for ≥15 minutes and consult a physician .
- Avoid discharge into drains and use fume hoods for ventilation .
Q. How can researchers optimize the synthesis yield of this compound?
- Methodological Answer :
- Follow multi-step protocols involving copper-catalyzed reactions (e.g., CuCl₂·2H₂O in THF at room temperature) to form intermediate pyrazole derivatives .
- Monitor reaction progress via TLC and purify using silica gel column chromatography with ethyl acetate/cyclohexane (1:1) eluent .
- Optimize reaction time (typically 12 hours) and stoichiometric ratios to achieve yields >90% .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- Use ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl group at δ 1.34 ppm, methoxy at δ 3.68 ppm) and stereochemistry .
- IR spectroscopy identifies carbonyl stretches (C=O at ~1765 cm⁻¹) and ester functionalities .
- Mass spectrometry (e.g., m/z 554 [M⁺]) verifies molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent changes) affect the compound’s reactivity and biological activity?
- Methodological Answer :
- Compare analogs like tert-butyl 4-iodo-3,5-dimethylpyrazole-1-carboxylate (CAS 857283-71-7) to assess steric/electronic impacts on nucleophilic substitution reactions .
- Introduce electron-withdrawing groups (e.g., -Br, -I) to enhance electrophilic reactivity for cross-coupling reactions .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinity changes in enzyme targets when modifying the propenyl or methoxy groups .
Q. What computational methods predict the compound’s interaction with biological targets?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to map electrostatic potential surfaces and identify reactive sites .
- Conduct molecular dynamics simulations (e.g., GROMACS) to study stability in aqueous environments and protein-ligand binding kinetics .
- Validate predictions with in vitro assays (e.g., fluorescence quenching for binding constant determination) .
Q. How can researchers resolve contradictions in reported toxicity data for pyrazole derivatives?
- Methodological Answer :
- Cross-reference GHS classifications : Acute oral toxicity (Category 4, H302) and skin irritation (Category 2, H315) are well-documented, but carcinogenicity data remain inconclusive .
- Conduct zebrafish embryo toxicity (ZFET) assays to evaluate ecotoxicological risks, as existing data on bioaccumulation are limited .
- Compare results with structurally similar compounds (e.g., tert-butyl piperidine carboxylates) to identify trends in toxicity profiles .
Data Contradictions and Mitigation Strategies
- Synthesis Yield Variability : Discrepancies in yields (e.g., 94% vs. 98% in similar protocols) may arise from impurities in starting materials or solvent quality. Use HPLC-grade solvents and validate reagent purity via NMR .
- Ecotoxicity Data Gaps : No bioaccumulation or soil mobility data are available. Employ quantitative structure-activity relationship (QSAR) models to estimate persistence and recommend biodegradation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
